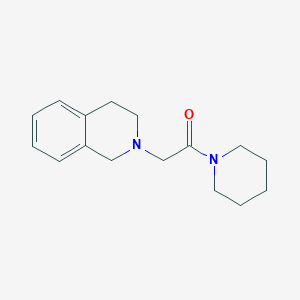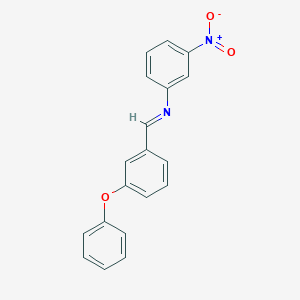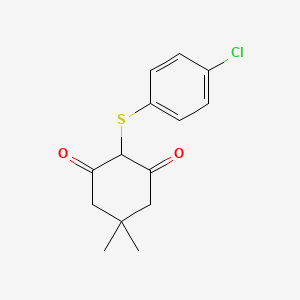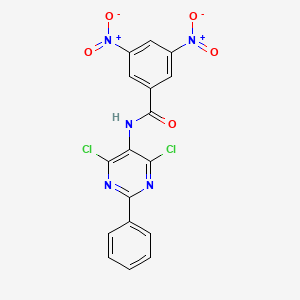
methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. It also induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
Methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in various diseases. It also has a protective effect on the liver and kidney and can improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has a wide range of applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. However, there are also limitations to its use. The compound is relatively unstable and can degrade over time. It is also toxic in high concentrations and requires careful handling.
Orientations Futures
There are several future directions for research on methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate. One area of interest is its potential as a therapeutic agent for cancer and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its efficacy. Another area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. In addition, the compound's potential applications in other fields, such as materials science and catalysis, should be explored. Overall, methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate involves the reaction of 2-hydroxybenzoic acid with 1H-benzimidazole-2-thiol in the presence of methyl chloroformate. The reaction is carried out under controlled conditions, and the product is obtained in good yield with high purity. The synthesis method has been optimized, and the compound can be synthesized on a large scale.
Applications De Recherche Scientifique
Methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Propriétés
IUPAC Name |
methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-15(20)11-8-10(6-7-14(11)19)9-22-16-17-12-4-2-3-5-13(12)18-16/h2-8,19H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCJTQKNDIYBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CSC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-hydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)


![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)

